N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and fluorinated phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Fluorinated Phenyl Groups: The fluorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions, where fluorinated anilines react with the thiazole-sulfonamide intermediate.
Final Coupling Reaction: The final coupling reaction involves the condensation of the intermediate with 4-methoxybenzenesulfonyl chloride to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is a viable strategy. It may also have anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the enzyme being targeted.
Comparison with Similar Compounds
- N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxylate
- N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxylic acid
- N-(3,4-difluorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide derivatives
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiazole ring, sulfonamide group, and fluorinated phenyl groups contribute to its stability, reactivity, and potential biological activities. Compared to similar compounds, it may exhibit enhanced enzyme inhibition and therapeutic potential.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O4S2/c1-26-11-3-5-12(6-4-11)28(24,25)22-17-21-15(9-27-17)16(23)20-10-2-7-13(18)14(19)8-10/h2-9H,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWACVSGXDSZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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